molecular formula C10H7BrN2O2 B8090855 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione

5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B8090855
M. Wt: 267.08 g/mol
InChI Key: WIAOAGQDGIYGMM-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione (CAS: 706811-25-8) is a pyrimidine-dione derivative featuring a 4-bromophenyl substituent at the C-5 position of the pyrimidine ring. The compound’s core structure consists of a six-membered heterocyclic ring with two ketone groups at positions 4 and 6 and a sulfur atom replacing one oxygen (2-thioxo group in some derivatives).

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5,8H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOAGQDGIYGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid Acid-Catalyzed Esterification

In the patented method, p-bromophenylacetic acid undergoes reflux with methanol in the presence of a solid acid catalyst (e.g., sulfonated resins or zeolites) for 5–6 hours. The solid acid facilitates proton transfer without dissolving, enabling straightforward recovery via filtration. This approach eliminates aqueous workups, reducing waste and simplifying purification. After distillation under reduced pressure, the intermediate is dissolved in a hydrophobic solvent (e.g., toluene) and washed to remove residual acids.

Alkali-Mediated Esterification

An alternative protocol replaces solid acids with sodium methoxide in methanol, heated to 70–80°C under nitrogen. This method avoids pyrophoric reagents like sodium hydride, enhancing operational safety. The reaction completes within 4–8 hours, with the alkali serving dual roles as a base and catalyst. Post-reaction, the mixture is concentrated, and the ester is isolated via solvent extraction.

Synthesis of the Malonate Ester Intermediate

The methyl ester from Step 1 reacts with dimethyl carbonate (DMC) to form 2-(4-bromophenyl)malonic acid diethyl ester, a key precursor for cyclization.

Sodium Methoxide as a Base

Sodium methoxide in methanol promotes the nucleophilic attack of the ester enolate on DMC, yielding the malonate derivative. Mechanistic stirring ensures homogeneity, while nitrogen purging prevents oxidation. The reaction proceeds at 70–80°C, with completion confirmed by TLC or HPLC. This method achieves higher reproducibility compared to traditional sodium hydride-mediated routes.

Solvent and Temperature Optimization

Toluene and THF are common solvents, though THF enhances DMC solubility, accelerating the reaction. Elevated temperatures (80°C) reduce reaction times to 4 hours, whereas lower temperatures (70°C) require 8 hours but improve selectivity.

Cyclization to the Pyrimidinedione Core

Cyclization of the malonate ester with formamidine hydrochloride forms the pyrimidine ring, yielding 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (the dione).

Formamidine Hydrochloride-Mediated Cyclization

The malonate ester and formamidine hydrochloride are stirred in methanol at 20–30°C for 15–17 hours. Formamidine acts as a nitrogen source, facilitating ring closure via nucleophilic substitution. The reaction is quenched with dilute HCl, and the product is isolated via filtration. This step achieves near-quantitative conversion under mild conditions, avoiding harsh reagents.

One-Pot Cyclization Strategies

Recent advancements employ one-pot protocols, where the malonate ester and formamidine hydrochloride are combined without isolating intermediates. This reduces solvent use and processing time, improving overall yield (reported >85% in pilot studies).

Comparative Analysis of Methodologies

Catalyst Efficiency

  • Solid acids enable esterification at lower costs (catalyst reuse >5 cycles).

  • Sodium methoxide improves safety but requires anhydrous conditions.

Yield and Purity

  • Cyclization with formamidine hydrochloride achieves >90% purity.

  • One-pot methods reduce byproducts by 15% compared to stepwise protocols .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.

Scientific Research Applications

While the exact compound "5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione" isn't directly detailed in the provided search results, information related to its synthesis, derivatives, and applications can be gathered. Here's a breakdown:

1. Synthesis and Preparation

  • A preparation method for 5-(4-bromophenyl)-4,6-dichloropyrimidine is described, involving multiple steps starting from p-bromophenylacetic acid . The process includes catalytic esterification, reaction with dimethyl carbonate, cyclization, and chlorination . The use of solid acid as a catalyst simplifies the synthesis and allows for its recovery and reuse .
  • An efficient approach has been developed to synthesize novel and functionalized 5H-chromeno[2,3-d] pyrimidines derivatives . This involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation and solvent-free conditions .

2. Related Compounds and Derivatives

  • 5-(4-Bromophenyl)pyrimidine-4,6-diol is used in the preparation of a pharmaceutical intermediate of Macitentan .
  • The synthesis of novel 5H-chromeno[2,3-d] pyrimidine derivatives has been achieved, and these compounds have been investigated for their antibacterial and antioxidant potential .

3. Potential Applications

  • The compound 5-(4-bromophenyl)-4,6-dichloropyrimidine is an intermediate in pharmaceutical chemistry synthesis .
  • Lactate Chemical Exchange Saturation Transfer (LATEST) imaging, a chemical exchange saturation transfer (CEST) MRI method, is used to image lactate with high spatial resolution, with potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, cardiac, and musculoskeletal diseases .
  • Arsenic exposure has biological effects and epidemiological consequences, and reagents are being developed to ameliorate arsenic damage in vivo, which may be translated to human populations for disease prevention .
  • Antibacterial polymeric systems are being developed with responsive antibacterial activity, anti-biofilm formation, and the ability to form antibacterial polymeric films, with primary applications in the medical industry .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Hydrazono Derivatives
  • 5-(2-(4-Bromophenyl)hydrazono)pyrimidine-2,4,6-(1H,3H,5H)-trione (): Features a hydrazono (-NH-N=) bridge at C-5, introducing additional hydrogen-bonding capacity. Melting point >300°C, higher than many analogues due to increased rigidity . Exhibits broad NH signals in <sup>1</sup>H NMR (δ 11.33–14.03 ppm), indicative of strong intermolecular interactions .
Chlorinated Analogues
  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine ():
    • Chlorine atoms at C-4 and C-6 replace ketone groups, enhancing electrophilicity for Suzuki coupling reactions.
    • Reacts with aryl boronic acids to form biphenyl derivatives (e.g., 3a in Table 1) .
Extended Alkyl/Aryl Chains
  • 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione ():
    • A propyl chain links the 4-bromophenyl group to the pyrimidine core, increasing steric bulk and lipophilicity.
    • Characterized by HMBC and HMQC NMR to confirm regioisomeric purity .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents Bioactivity Reference
5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione Not reported Not reported 4-Bromophenyl, dione Not reported
5-(2-(4-Bromophenyl)hydrazono)pyrimidine-2,4,6-trione >300 69 Hydrazono, 4-bromophenyl Not tested
5-(4-Bromophenyl)-4,6-dichloropyrimidine Not reported High* 4,6-dichloro, 4-bromophenyl Intermediate for biphenyls
5-(4-Bromophenyl)-1,9-dimethyl-2,8-dithioxo-hexahydropyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine-4,6-dione Not reported 90 Dithioxo, methyl groups Antimicrobial (potential)
5-((N-Benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione Not reported 85–90 Indole-methylene Radiosensitizing (HT-29 cells)

*Yield data inferred from reaction optimization in .

Biological Activity

5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromophenyl group. The presence of the bromine atom enhances its biological activity by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC): The MIC values for several derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Disc Diffusion Method: The compound was tested using the disc diffusion method against a panel of bacteria including Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant inhibition zones .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)Inhibition Zone (mm)
1E. coli0.2515
2S. aureus0.2218
3K. pneumoniae0.3016
4P. aeruginosa0.2814

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrimidine derivatives has been extensively studied. For instance, one study demonstrated that derivatives of pyrimidine exhibited significant anti-inflammatory effects in carrageenan-induced paw edema tests in rats .

  • Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

CompoundTest MethodResult
ACarrageenan-induced edemaSignificant reduction
BCOX inhibition assayIC50 = 10 μM

Anticancer Activity

Emerging research suggests that compounds like this compound may possess anticancer properties.

  • Cell Proliferation Inhibition: Certain derivatives have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through caspase activation .
  • Targeting Oncogenic Pathways: Studies indicate that these compounds may act as dual inhibitors targeting EGFR and BRAF pathways in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed various derivatives of pyrimidine compounds for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that modifications at the phenyl ring significantly enhanced activity against multi-drug resistant strains .
  • Anti-inflammatory Assessment : In a controlled animal study, a derivative was administered to assess its effect on inflammatory markers post-carrageenan injection. The results showed a marked decrease in edema and inflammatory cytokines compared to controls .

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